molecular formula C25H30O5 B153427 2,7-Di-tert-butyl-9,9-dimethylxanthene-4,5-dicarboxylic acid CAS No. 130525-39-2

2,7-Di-tert-butyl-9,9-dimethylxanthene-4,5-dicarboxylic acid

Cat. No.: B153427
CAS No.: 130525-39-2
M. Wt: 410.5 g/mol
InChI Key: VJSNHUACDSJJCU-UHFFFAOYSA-N
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Description

2,7-Di-tert-butyl-9,9-dimethylxanthene-4,5-dicarboxylic acid is a carboxylic acid building block.

Scientific Research Applications

Crystal and Molecular Structure

The crystal and molecular structure of 2,7-Di-Tert-Butyl-9,9-Dimethyl-4,5-Xanthenedicarboxylic acid reveals its utility in forming cyclic, hydrogen-bonded dimers, which contribute to a 2D layered structure in solid state. This aspect is crucial for understanding its interactions in various chemical environments (MacGillivray & Siebke, 2001).

Cooperative Structural Effects in Molecular Recognition

The compound demonstrates significant cooperative structural effects, involving multiple forces like O-H...O, O-H...N, and C-H...O hydrogen bonds. This makes it a valuable component in organic assemblies, particularly in recognizing guests in coplanar orientations (MacGillivray, Siebke, & Reid, 2001).

Use in Macrocyclic Structures

It serves as a building block in the formation of macrocyclic structures, particularly in complexes involving rhodium cages. This application is crucial for the development of new materials with specific molecular architectures (Bonar-Law, Bickley, Femoni, & Steiner, 2000).

Application in Organic Synthesis

This compound is integral in oxidative addition reactions in organic synthesis. For example, it has been used in the formation of rhodacyclopentadiene complexes, which are important for catalyzing cyclotrimerization reactions (Uchimura, Ito, Iwasa, & Nishiyama, 2007).

Complexation in Molecular Clefts

2,7-Di-Tert-Butyl-9,9-Dimethyl-4,5-Xanthenedicarboxylic acid is used for constructing molecular hosts capable of complexing sizable guests. Its intramolecular hydrogen bonds help in organizing binding sites, contributing to its utility in supramolecular chemistry (Nowick, Ballester, Ebmeyer, & Rebek, 1990).

Thermochemical Studies

Thermochemical properties of this compound have been extensively studied, providing insights into its reactivity and stability under different conditions. Such studies are critical for its application in materials science and chemical engineering (Freitas, Gomes, & Silva, 2017).

Use in Chiral Bidentate Phosphines

It has been used in the synthesis of new chiral bidentate phosphines, which are important for asymmetric synthesis, a key area in modern organic chemistry (Hamada, Matsuura, Oku, Hatano, & Shioiri, 1997).

Safety and Hazards

The compound is classified as a combustible solid . Personal protective equipment such as dust masks type N95 (US), eyeshields, and gloves are recommended .

Mechanism of Action

Target of Action

It is known to be a carboxylic acid building block , which suggests that it may interact with various biological molecules in the body.

Mode of Action

It is known to be used in the synthesis of other compounds , indicating that it may undergo various chemical reactions to interact with its targets.

Result of Action

It is known to be used in the synthesis of other compounds , suggesting that its effects may be dependent on the specific compounds it helps to form.

Properties

IUPAC Name

2,7-ditert-butyl-9,9-dimethylxanthene-4,5-dicarboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H30O5/c1-23(2,3)13-9-15(21(26)27)19-17(11-13)25(7,8)18-12-14(24(4,5)6)10-16(22(28)29)20(18)30-19/h9-12H,1-8H3,(H,26,27)(H,28,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJSNHUACDSJJCU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2=CC(=CC(=C2OC3=C(C=C(C=C31)C(C)(C)C)C(=O)O)C(=O)O)C(C)(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H30O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60391148
Record name 2,7-Di-tert-butyl-9,9-dimethyl-9H-xanthene-4,5-dicarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60391148
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

410.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

130525-39-2
Record name 2,7-Di-tert-butyl-9,9-dimethyl-9H-xanthene-4,5-dicarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60391148
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does 2,7-Di-Tert-butyl-9,9-dimethyl-4,5-xanthenedicarboxylic acid interact with other molecules?

A1: 2,7-Di-Tert-butyl-9,9-dimethyl-4,5-xanthenedicarboxylic acid acts as a host molecule capable of recognizing and binding to specific guest molecules. This recognition is driven by a combination of intermolecular forces like hydrogen bonding (O-H…O, O-H…N, and C-H…O), allowing for the formation of well-defined supramolecular assemblies. For instance, it can adopt a planar conformation through intramolecular O-H…O hydrogen bonding, facilitating coplanar recognition of guest molecules like 1,2-trans-bis(2-pyridyl)ethylene []. This interaction highlights its potential in designing molecular recognition systems and constructing supramolecular architectures.

Q2: Can 2,7-Di-Tert-butyl-9,9-dimethyl-4,5-xanthenedicarboxylic acid be used as a building block for larger structures?

A2: Yes, 2,7-Di-Tert-butyl-9,9-dimethyl-4,5-xanthenedicarboxylic acid (H2L) can act as a bridging ligand for the formation of dirhodium(II) carboxylate complexes []. When reacted with Rh2(OAc)4, it forms various macrocyclic dimers where two Rh24+ units are held together by the dicarboxylate ligands. The 2,7-Di-Tert-butyl-9,9-dimethyl-4,5-xanthenedicarboxylic acid units arrange themselves in a trans fashion across the Rh24+ centers, resulting in vertically stacked Rh24+ units within the macrocycle []. This demonstrates its potential as a building block for the synthesis of larger, potentially porous metal-organic frameworks with interesting properties for catalysis or gas storage.

Q3: What analytical techniques are commonly employed to study 2,7-Di-Tert-butyl-9,9-dimethyl-4,5-xanthenedicarboxylic acid and its complexes?

A3: Single-crystal X-ray diffraction is a powerful technique used to determine the crystal and molecular structure of 2,7-Di-Tert-butyl-9,9-dimethyl-4,5-xanthenedicarboxylic acid and its complexes [, ]. This method allows researchers to visualize the three-dimensional arrangement of atoms within the molecule and understand the nature of intermolecular interactions, providing valuable insights into their molecular recognition capabilities and potential applications.

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